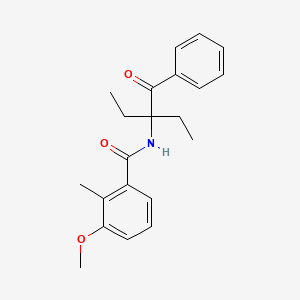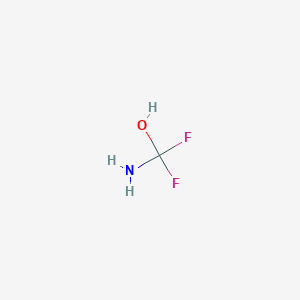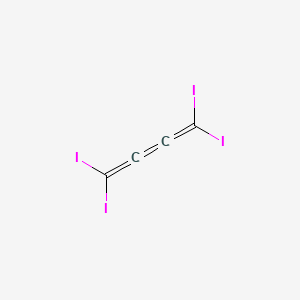
1,2,3-Butatriene, 1,1,4,4-tetraiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Butatriene, 1,1,4,4-tetraiodo- is an organoiodine compound with the molecular formula C4I4 It is a derivative of 1,2,3-butatriene, where the hydrogen atoms at positions 1 and 4 are replaced by iodine atoms
Vorbereitungsmethoden
The synthesis of 1,2,3-Butatriene, 1,1,4,4-tetraiodo- typically involves the iodination of 1,2,3-butatriene. One common method is the reaction of 1,2,3-butatriene with iodine in the presence of a catalyst or under specific reaction conditions that promote the addition of iodine atoms to the butatriene backbone. Industrial production methods may involve more scalable processes, such as continuous flow iodination or the use of more efficient catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1,2,3-Butatriene, 1,1,4,4-tetraiodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iodinated derivatives with higher oxidation states.
Reduction: Reduction reactions can remove iodine atoms, potentially reverting the compound to its parent butatriene form.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or other organic moieties, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Butatriene, 1,1,4,4-tetraiodo- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organoiodine compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied in these fields, its potential as a radiolabeling agent for imaging or as a building block for bioactive molecules is of interest.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which 1,2,3-Butatriene, 1,1,4,4-tetraiodo- exerts its effects depends on the specific reaction or application. In general, the presence of iodine atoms can influence the compound’s reactivity, stability, and interaction with other molecules. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as its role as a reagent or intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Butatriene, 1,1,4,4-tetraiodo- can be compared with other similar compounds, such as:
1,2,3-Butatriene, 1,1,4,4-tetrafluoro-: This compound has fluorine atoms instead of iodine, resulting in different reactivity and properties.
1,2,3-Butatriene, 1,1,4,4-tetrachloro-: Chlorine atoms replace the iodine atoms, leading to variations in chemical behavior and applications.
1,2,3-Butatriene, 1,1,4,4-tetrabromo-:
The uniqueness of 1,2,3-Butatriene, 1,1,4,4-tetraiodo- lies in the specific properties imparted by the iodine atoms, such as higher atomic weight and different electronic effects compared to other halogens.
Eigenschaften
CAS-Nummer |
492998-50-2 |
|---|---|
Molekularformel |
C4I4 |
Molekulargewicht |
555.66 g/mol |
InChI |
InChI=1S/C4I4/c5-3(6)1-2-4(7)8 |
InChI-Schlüssel |
ONLSAMKJFLZYCA-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=C(I)I)=C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


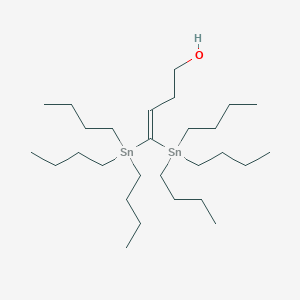
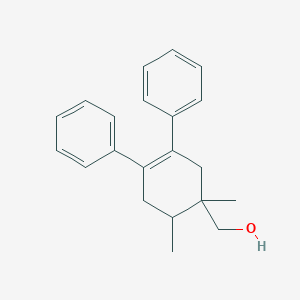
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
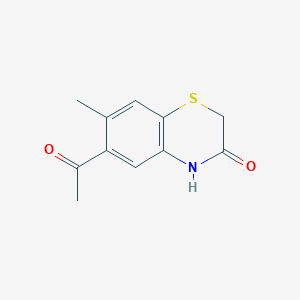
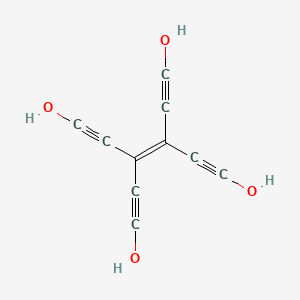
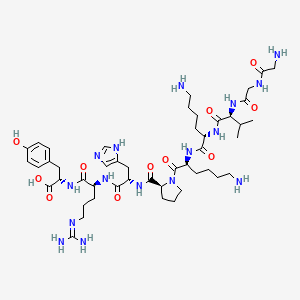
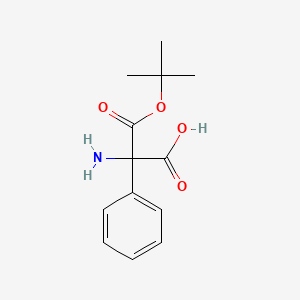
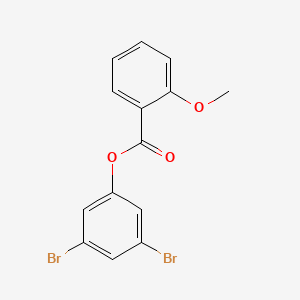
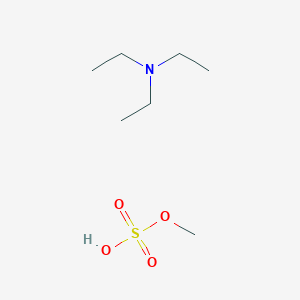
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
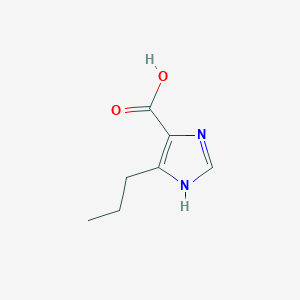
stannane](/img/structure/B14232048.png)
